
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H8BrNO4S2 It is characterized by the presence of a bromine atom, a dioxolane ring, and a thiophene ring with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide typically involves the bromination of a thiophene derivative followed by the introduction of the dioxolane and sulfonamide groups. One common synthetic route is as follows:
Bromination: The thiophene ring is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Dioxolane Introduction: The brominated thiophene is then reacted with a dioxolane derivative under acidic conditions to form the dioxolane ring.
Sulfonamide Formation: Finally, the compound is treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Scientific Research Applications
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and dioxolane ring may contribute to binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1,3-dioxolan-2-yl)thiazole: Similar structure with a thiazole ring instead of a thiophene ring.
5-Bromo-2-thiophenecarboxaldehyde: Contains a bromine atom and a thiophene ring but with a carboxaldehyde group instead of a sulfonamide group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring and an aniline group.
Uniqueness
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide is unique due to the combination of its bromine atom, dioxolane ring, thiophene ring, and sulfonamide group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8BrNO4S2 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H8BrNO4S2/c8-6-4(7-12-1-2-13-7)3-5(14-6)15(9,10)11/h3,7H,1-2H2,(H2,9,10,11) |
InChI Key |
NPVWNKKQWDAILX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(SC(=C2)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


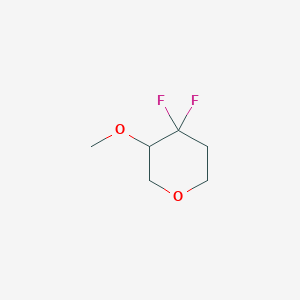
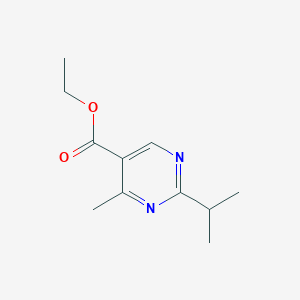
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B13213629.png)
![1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B13213633.png)
![(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213639.png)
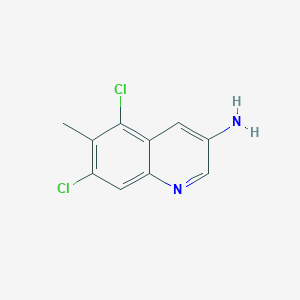
![2-chloro-N-[(cyclopentylamino)carbonyl]propanamide](/img/structure/B13213647.png)

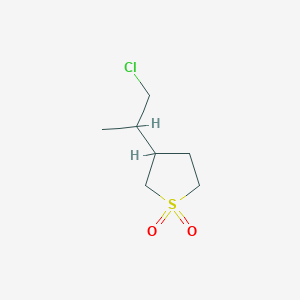

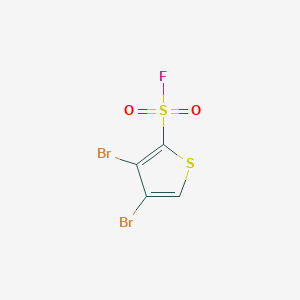
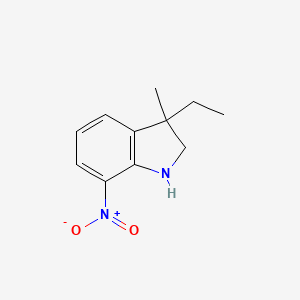
![1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one](/img/structure/B13213684.png)

